molecular formula C20H20ClN3O2S B2790647 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-17-7

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

カタログ番号 B2790647
CAS番号: 689767-17-7
分子量: 401.91
InChIキー: UARBMZRASHLUCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as Erlotinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. It was first approved by the FDA in 2004 for the treatment of non-small cell lung cancer (NSCLC) and has since been used in the treatment of other cancers.

作用機序

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one works by binding to the intracellular domain of the EGFR, which inhibits the downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the EGFR pathway, this compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to induce autophagy (the breakdown of cellular components). These effects contribute to the overall anticancer activity of this compound.

実験室実験の利点と制限

One of the advantages of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its specificity for the EGFR pathway, which allows for targeted inhibition of cancer cell growth. However, one limitation of this compound is its potential for resistance development, which can limit its long-term efficacy in the treatment of cancer.

将来の方向性

For research on 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one include the development of combination therapies that target multiple pathways involved in cancer cell growth and the identification of biomarkers that can predict response to this compound treatment. Additionally, the development of new formulations of this compound that can enhance its bioavailability and reduce the potential for resistance development is an area of active research.

合成法

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves a multi-step process that includes the reaction of 4-chloroaniline with 2-bromoethylamine to form 2-(4-chlorophenyl)ethylamine. This is followed by the reaction of the resulting amine with 4-chloro-6,7-dimethoxyquinazoline to form 3-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxyquinazoline. The final step involves the reaction of the quinazoline with thioacetic acid to form this compound.

科学的研究の応用

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR pathway, which is often overexpressed in cancer cells. In addition to NSCLC, this compound has also been studied for its efficacy in the treatment of other cancers such as pancreatic cancer, breast cancer, and head and neck cancer.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the quinazolinone ring system followed by the introduction of the 4-chlorophenylethyl and morpholinyl groups and the sulfanylidene moiety.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "thiourea", "4-chlorobenzyl chloride", "morpholine", "sodium borohydride", "sulfur" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde by nitration of benzaldehyde with nitric acid.", "Step 2: Synthesis of 2-aminobenzaldehyde by reduction of 2-nitrobenzaldehyde with sodium borohydride.", "Step 3: Synthesis of 2-aminobenzamide by reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of piperidine.", "Step 4: Synthesis of 2-amino-3-cyano-4(3H)-quinazolinone by reaction of 2-aminobenzamide with thiourea and sulfur in the presence of ethanol.", "Step 5: Synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one by reaction of 2-amino-3-cyano-4(3H)-quinazolinone with 4-chlorobenzyl chloride and morpholine in the presence of potassium carbonate and DMF followed by treatment with sulfur and sodium sulfide." ] }

CAS番号

689767-17-7

分子式

C20H20ClN3O2S

分子量

401.91

IUPAC名

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H20ClN3O2S/c21-15-3-1-14(2-4-15)7-8-24-19(25)17-13-16(23-9-11-26-12-10-23)5-6-18(17)22-20(24)27/h1-6,13H,7-12H2,(H,22,27)

InChIキー

UARBMZRASHLUCU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=C(C=C4)Cl

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。